molecular formula C11H15ClO3S B1338845 5-tert-Butyl-2-methoxybenzenesulfonyl chloride CAS No. 88041-83-2

5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Cat. No.: B1338845
CAS No.: 88041-83-2
M. Wt: 262.75 g/mol
InChI Key: MMKJABSTFRSIQT-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid or sulfonate ester.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is widely used as a reagent in organic synthesis, particularly for the preparation of sulfonamides and other pharmaceutical intermediates. Its utility arises from its ability to act as an electrophile in nucleophilic substitution reactions.

Key Applications:

  • Synthesis of Sulfonamides: It serves as a precursor in the synthesis of various sulfonamide drugs.
  • Building Block for Complex Molecules: Utilized in constructing more complex organic frameworks.

Biological and Medicinal Applications

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry.

Case Studies:

  • Anticancer Activity:
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties:
    • Research published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Antioxidant Effects:
    • In vitro assays showed that the compound significantly reduced oxidative stress markers in human fibroblast cells, suggesting its potential as a protective agent against cellular damage.

Applications in Biochemical Research

In biochemical research, this compound is employed for various applications:

  • Proteomics Research: It is used for labeling proteins, aiding in the study of protein interactions and functions.
  • Mechanistic Studies: Interaction studies focus on its reactivity with nucleophiles, helping elucidate its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a tert-butyl group and a methoxy group on the benzene ring, combined with the sulfonyl chloride functionality. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical and industrial applications .

Biological Activity

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonic acid with thionyl chloride or oxalyl chloride, which results in the formation of the sulfonyl chloride. The compound is characterized by its sulfonyl group, which is known for its reactivity and ability to form strong interactions with biological molecules.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide precursor. Sulfonamides are known for their antibacterial properties, as they inhibit bacterial growth by interfering with folate synthesis. The sulfonyl group can interact with various biological targets, potentially inhibiting their function.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant biological activities. For instance, compounds synthesized from this sulfonyl chloride have been evaluated for their affinity towards various receptors involved in neurotransmission, such as the α2-adrenoceptor and the 5-HT7 receptor . These studies indicate that modifications to the core structure can enhance receptor binding and biological efficacy.

Case Studies

  • Antidepressant Activity : A series of arylsulfonamide derivatives derived from this compound were tested for antidepressant-like effects in animal models. These compounds demonstrated significant improvements in behavioral tests, suggesting potential therapeutic applications in treating depressive disorders .
  • Antimicrobial Properties : Derivatives of this compound have also been investigated for their antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies revealed that certain modifications could enhance antibacterial potency .

Table 1: Biological Activity Summary of Derivatives

Compound NameTarget ReceptorAffinity (Ki)Biological Activity
Compound Aα2-Adrenoceptor80 nMAntidepressant-like effects
Compound B5-HT7 Receptor30 nMAntidepressant-like effects
Compound CBacterial Strain XMIC = 0.78 µMAntibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-tert-butyl-2-methoxybenzenesulfonyl chloride, and how can intermediates be characterized?

Synthesis typically involves sulfonation of a substituted benzene precursor followed by chlorination. For example, tert-butyl-substituted aromatic compounds (e.g., 4-tert-butylbenzoyl chloride in ) are synthesized via Friedel-Crafts alkylation. Intermediate characterization requires HPLC purity analysis (>95% , as seen in benzotriazole derivatives in ) and structural confirmation via NMR (1H/13C) and mass spectrometry (e.g., molecular weight verification as in ). Ensure inert conditions during chlorination to avoid hydrolysis of the sulfonyl chloride group .

Q. How should researchers safely handle and store this compound to minimize degradation?

The compound is likely moisture-sensitive due to the sulfonyl chloride group. Storage at +4°C under inert gas (argon/nitrogen) is recommended, similar to protocols for 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole ( ). Use sealed, desiccated containers and avoid exposure to humidity. Safety protocols for tert-butyl chlorides (e.g., tert-butyl chloride in ) apply: use fume hoods, PPE, and refer to SDS guidelines for spill management .

Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Chromatography : HPLC (as in ) with UV detection.
  • Spectroscopy : Compare IR peaks for sulfonyl chloride (~1370 cm⁻¹ S=O stretch) and tert-butyl groups (C-H stretches ~2960 cm⁻¹).
  • Mass Spec : Confirm molecular ion ([M+H]+) using high-resolution MS (e.g., exact mass calculations as in ).
  • Elemental Analysis : Validate C, H, S, and Cl content to rule out impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electrophilic sulfur center’s reactivity. For example, studies on receptor-ligand interactions ( ) use hybrid quantum mechanics/molecular mechanics (QM/MM) to map charge distribution. Compare results with experimental kinetics (e.g., hydrolysis rates under varying pH) to validate predictions. Note methodological divergences: receptor-based models ( ) may yield conflicting reactivity clusters due to differing biological vs. chemical assumptions .

Q. What experimental strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with bulky substituents?

Contradictions often arise from steric effects or solvent polarity. For example:

  • Steric Hindrance : Compare reaction rates with less hindered analogs (e.g., 4-tert-butylbenzoyl chloride in ).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar media (toluene) to isolate electronic vs. steric contributions.
  • Kinetic Isotope Effects (KIEs) : Use deuterated reagents to probe transition states. Reference methodological frameworks in , where hybrid wet-lab/computational approaches reconcile data discrepancies .

Q. How does the tert-butyl group influence the compound’s stability and spectroscopic properties compared to other alkyl substituents?

The tert-butyl group enhances steric protection of the sulfonyl chloride, reducing hydrolysis rates. Spectroscopically, it introduces distinct 1H NMR signals (singlet for nine equivalent protons at ~1.3 ppm) and 13C NMR peaks for quaternary carbons (~30 ppm). Compare with methyl or isopropyl analogs (e.g., 5-tert-butyl-2-methyl-benzenesulfonyl chloride in ) to isolate substituent effects. Thermogravimetric analysis (TGA) can quantify thermal stability differences .

Q. Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Friedel-Crafts alkylation, sulfonationCatalytic asymmetric sulfonation
Characterization NMR, HPLC, melting pointHR-MS, X-ray crystallography, DFT modeling
Reactivity Analysis Solubility tests, stoichiometric reactionsKIEs, solvent polarity screens, QM/MM models
Data Interpretation Purity thresholds, spectral matchingCluster analysis, meta-study frameworks

Properties

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJABSTFRSIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528045
Record name 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88041-83-2
Record name 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-2-methoxybenzene-1-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

12.3 g (0.075 mole) of 4-(1,1-dimethylethyl)anisole, dissolved in 30 ml of methylene chloride, are added dropwise, while cooling with ice, to 16.5 ml of chlorosulfonic acid, dissolved in 20 ml of methylene chloride. The mixture is stirred for 40 minutes and is then poured into ice water. The organic phase is separated off, washed with water, dried with MgSO4 and concentrated.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

12.3 g (0.075 mol) of 4-(1,1-dimethylethyl)anisole, dissolved in 30 ml of methylene chloride, are added dropwise, while cooling in ice, to 16.5 ml of chlorosulfonic acid dissolved in 20 ml of methylene chloride. The mixture is stirred for 40 minutes and then poured onto ice-water. The organic phase is separated off, washed with water, dried with MgSO4 and evaporated. Recrystallization from toluene/petroleum ether provides crystals of melting point: 75°-77° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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